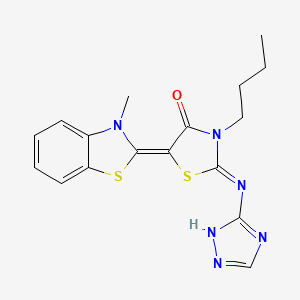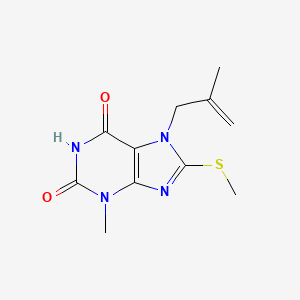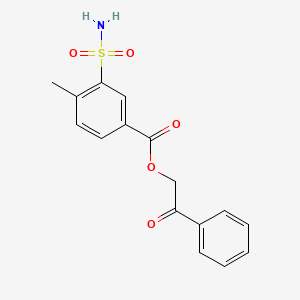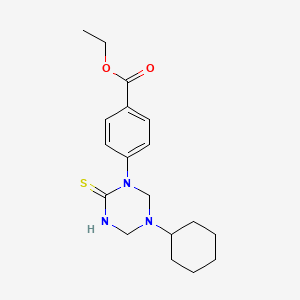![molecular formula C18H20N2O2S B5829331 N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5829331.png)
N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a carbamothioyl group and a phenoxyacetamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in research and industrial applications.
准备方法
The synthesis of N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 3,4-dimethylphenyl isocyanate with 3-methylphenoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as acetone or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The compound can be purified using standard techniques such as recrystallization or column chromatography .
化学反应分析
N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamothioyl group can be replaced by other nucleophiles such as amines or thiols.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies. Its interactions with biological macromolecules can provide insights into biochemical processes.
Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development. Its ability to interact with specific molecular targets makes it a candidate for further pharmacological studies.
作用机制
The mechanism of action of N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamothioyl group is known to form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. The phenoxyacetamide moiety can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity .
相似化合物的比较
N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide can be compared with other similar compounds, such as:
N-[(3,4-dimethylphenyl)carbamothioyl]pentanamide: This compound has a similar carbamothioyl group but differs in the acetamide moiety, which affects its chemical properties and reactivity.
2-carbamothioyl-N-(3,4-dimethylphenyl)acetamide: This compound shares the carbamothioyl and acetamide groups but lacks the phenoxy group, resulting in different biological and chemical behavior.
属性
IUPAC Name |
N-[(3,4-dimethylphenyl)carbamothioyl]-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c1-12-5-4-6-16(9-12)22-11-17(21)20-18(23)19-15-8-7-13(2)14(3)10-15/h4-10H,11H2,1-3H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKKLXZWVMBAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC(=S)NC2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5829318.png)


![N-[(3-chloro-4-fluorophenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B5829333.png)



